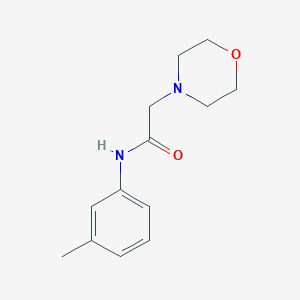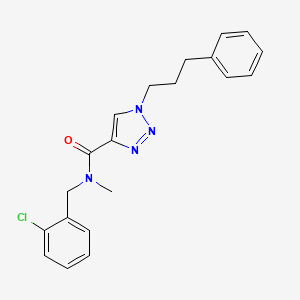![molecular formula C18H26FNO5 B5021217 1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5021217.png)
1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as FUBPB22 and is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
FUBPB22 acts on the CB2 receptor by binding to it and activating downstream signaling pathways. This leads to the release of various neurotransmitters and cytokines, which modulate pain and inflammation. FUBPB22 also has an allosteric modulatory effect on the CB1 receptor, which is involved in the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
FUBPB22 has been shown to have anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been found to have a low toxicity profile and does not produce significant psychoactive effects. However, further studies are needed to determine the long-term effects of FUBPB22 on various physiological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FUBPB22 in lab experiments include its high potency, selectivity for the CB2 receptor, and low toxicity profile. However, one limitation is that it is a relatively new compound and its long-term effects are not fully understood. Additionally, its synthesis method involves the use of hazardous chemicals, which requires proper safety precautions.
Direcciones Futuras
Future research on FUBPB22 could focus on its potential therapeutic applications in various pain and inflammatory conditions. It could also be used as a tool to study the CB2 receptor and its downstream signaling pathways. Further studies are needed to determine the long-term effects of FUBPB22 on various physiological systems and its potential for drug development.
Métodos De Síntesis
The synthesis of FUBPB22 involves the reaction of 4-methylpiperidine with 1-bromo-4-(2-fluorophenoxy)butane in the presence of a palladium catalyst. The resulting product is then treated with oxalic acid to obtain 1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate. The purity and quality of the compound can be assessed using various analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
FUBPB22 is primarily used in scientific research to investigate its potential therapeutic properties. It has been found to have affinity for the cannabinoid CB2 receptor, which is involved in various physiological processes such as pain sensation, inflammation, and immune response. Studies have shown that FUBPB22 has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and neuropathic pain conditions.
Propiedades
IUPAC Name |
1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO.C2H2O4/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17;3-1(4)2(5)6/h2-3,6-7,14H,4-5,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCWUFKDJSQCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5021149.png)

![3-{[(4-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5021154.png)



![3-{[(2-mercaptoethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5021186.png)
![5-[2-(4-isopropoxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5021193.png)
![N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5021206.png)
![propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5021210.png)
![3-[3-(4-bromophenyl)-2-triazen-1-yl]benzenesulfonic acid](/img/structure/B5021211.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5021225.png)
![1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B5021236.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B5021242.png)